molecular formula C6H6O2S B066322 4-Methylthiophene-2-carboxylic acid CAS No. 168902-34-9

4-Methylthiophene-2-carboxylic acid

Cat. No. B066322
M. Wt: 142.18 g/mol
InChI Key: YCIVJGQMXZZPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylthiophene-2-carboxylic acid is a chemical compound that belongs to the class of heterocyclic compounds. It has gained significant attention in recent years due to its various applications in scientific research. This compound is widely used in the synthesis of several other compounds that have potential applications in the field of medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 4-Methylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This mechanism of action makes it a promising candidate for the treatment of various diseases that are associated with oxidative stress and inflammation.

Biochemical And Physiological Effects

4-Methylthiophene-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of ROS and pro-inflammatory cytokines, which can lead to a reduction in oxidative stress and inflammation. This compound has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Methylthiophene-2-carboxylic acid in laboratory experiments include its low toxicity, high stability, and easy synthesis. However, its limitations include its poor solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a strong odor, which can be unpleasant to work with in the laboratory.

Future Directions

There are several future directions for the research on 4-Methylthiophene-2-carboxylic acid. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in the field of material science, such as its use in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, 4-Methylthiophene-2-carboxylic acid is a promising compound with potential applications in scientific research. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. The synthesis of this compound is relatively simple, and it has been used in the synthesis of several other compounds that have potential applications in the field of medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

4-Methylthiophene-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties that make it a promising candidate for the treatment of various diseases. This compound has also been used in the synthesis of several other compounds that have potential applications in the field of medicine, such as anti-cancer agents, anti-viral agents, and anti-bacterial agents.

properties

IUPAC Name

4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIVJGQMXZZPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383233
Record name 4-Methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-2-carboxylic acid

CAS RN

14282-78-1
Record name 4-Methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Bromo-4-methyl-2-thiophenecarboxylic acid (3.33 g) was dissolved in dimethylformamide (50 ml), and potassium carbonate (4.0 g) and iodomethane (4.0 ml) were added. The mixture was stirred at room temperature for 2 hours, diluted with ethyl acetate, washed with 1N hydrochloric acid, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (3.47 g). A mixture of 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (2.36 g), zinc powder (1.65 g), acetic acid (10 ml) and water (10 ml) was stirred under reflux for 3 hours. Zinc powder (1 g) and acetic acid (10 ml) were further added. The mixture was stirred under reflux for 1 day, cooled, poured into concentrated aqueous ammonia and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid methyl ester (1.42 g). 4-Methyl-2-thiophenecarboxylic acid methyl ester (1.42 g) was dissolved in a mixture of methanol (10 ml) and tetrahydrofuran (30 ml), and 1N aqueous sodium hydroxide (15 ml) was added. The mixture was stirred at room temperature for 1 hour and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid (1.16 g).
Quantity
1.42 g
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10 mL
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30 mL
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an aqueous solution of sodium hypochlorite (available chlorine 5%) (92.6 mL, 143.0 mmol) at about 0° C. was added sodium hydroxide (1.14 g, 28.6 mmol) and the mixture was stirred at about 0° C. until all of the sodium hydroxide had dissolved. To this solution was added 2-acetyl-4-methylthiophene (2.0 g, 14.3 mmol) at about 0° C. After the addition was complete, the mixture was heated to about 70° C. for about 3 hours, then the solution was cooled and was carefully quenched by addition of a solution of sodium bisulfite (23 g) in water (150 mL). After stirring for about 20 minutes, the solution was acidified by addition of concentrated hydrochloric acid and the precipitate was collected by filtration and dried under high vacuum to provide the desired product. MS (DCI-NH3): m/z 160 (M+NH4)+.
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92.6 mL
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1.14 g
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0 (± 1) mol
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2 g
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